molecular formula C14H19NO4 B12119625 4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid

4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid

Katalognummer: B12119625
Molekulargewicht: 265.30 g/mol
InChI-Schlüssel: FWPZCJBLNKSHDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid is an organic compound with a complex structure It is characterized by the presence of a butanoic acid backbone with an acetamido group and a 2,4-dimethylphenoxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid typically involves multiple steps. One common method includes the reaction of 2,4-dimethylphenol with chloroacetic acid to form 2,4-dimethylphenoxyacetic acid. This intermediate is then reacted with butanoic acid derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other phenoxyacetic acid derivatives and acetamido-substituted butanoic acids. Examples include:

Uniqueness

What sets 4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid apart is its unique combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Eigenschaften

Molekularformel

C14H19NO4

Molekulargewicht

265.30 g/mol

IUPAC-Name

4-[[2-(2,4-dimethylphenoxy)acetyl]amino]butanoic acid

InChI

InChI=1S/C14H19NO4/c1-10-5-6-12(11(2)8-10)19-9-13(16)15-7-3-4-14(17)18/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,16)(H,17,18)

InChI-Schlüssel

FWPZCJBLNKSHDL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OCC(=O)NCCCC(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.